3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid
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Overview
Description
3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring a hydroxyl group at the third position and a methoxycarbonylamino group at the fourth position.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-amino-4-hydroxy benzoic acid, are precursors of bioplastics and increase the thermostability of the polymer when used as a monomer .
Biochemical Pathways
It is known that similar compounds, such as 3-amino-4-hydroxy benzoic acid, are involved in the production of aromatic compounds from renewable bio resources .
Result of Action
It is known that similar compounds, such as 3-amino-4-hydroxy benzoic acid, are used as monomers in the production of bioplastics, increasing their thermostability .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid typically involves the esterification of 3-hydroxybenzoic acid followed by the introduction of the methoxycarbonylamino group. One common method includes the reaction of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then reacted with an amine derivative to introduce the methoxycarbonylamino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxo-4-[(methoxycarbonyl)amino]benzoic acid.
Reduction: Formation of 3-hydroxy-4-[(methoxycarbonyl)amino]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzoic acid: Lacks the methoxycarbonylamino group, resulting in different chemical properties and biological activities.
4-Hydroxy-3-methoxybenzoic acid: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
3-Hydroxybenzoic acid: Simplified structure without additional functional groups, used as a basic building block in organic synthesis.
Uniqueness: 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid is unique due to the presence of both hydroxyl and methoxycarbonylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-4-(methoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)10-6-3-2-5(8(12)13)4-7(6)11/h2-4,11H,1H3,(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYSRJKBJBODPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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